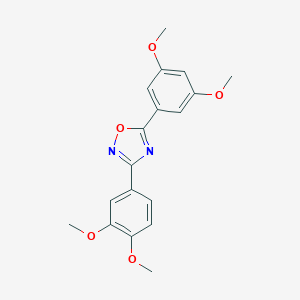![molecular formula C24H22N4O2S3 B301931 N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide](/img/structure/B301931.png)
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 is not yet fully understood. However, studies have suggested that it can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase, which are involved in different cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It can also inhibit the activity of acetylcholinesterase and tyrosine kinase, which are involved in different cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 in lab experiments is its potential applications in different fields, including cancer research and Alzheimer's disease. Its synthesis method is relatively simple, and it can be easily obtained in moderate yields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.
Future Directions
There are several future directions for the study of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1. One area of interest is the optimization of its synthesis method to increase the yield and purity of the N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide. Another area of interest is the elucidation of its mechanism of action, which can provide insights into its potential applications in different fields. Additionally, the development of derivatives of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 with improved efficacy and selectivity can provide new avenues for its use in various applications.
Synthesis Methods
The synthesis of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 involves the reaction of 2-mercaptobenzothiazole with ethyl 4-aminobenzoate, followed by the reaction of the resulting N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide with 2-bromoacetylpyridine. The final step involves the reaction of the resulting N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide with 4-ethylphenylhydrazine under reflux conditions. The yield of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 is around 50%.
Scientific Research Applications
Compound 1 has been the subject of various scientific studies due to its potential applications in different fields. One of the main areas of interest is its use as an anticancer agent. Studies have shown that N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
Product Name |
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide |
|---|---|
Molecular Formula |
C24H22N4O2S3 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H22N4O2S3/c1-2-16-6-8-17(9-7-16)26-22(30)15-32-24-28-19-11-10-18(13-20(19)33-24)27-21(29)14-31-23-5-3-4-12-25-23/h3-13H,2,14-15H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
RCAVHDOMFACSIM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B301850.png)
![3,4,5-triethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301851.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B301852.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2-phenoxyethyl)acetamide](/img/structure/B301854.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)



![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)